molecular formula C22H22N4O2 B2564449 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-60-8

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone

Cat. No.: B2564449
CAS No.: 477863-60-8
M. Wt: 374.444
InChI Key: YHKHYGKIRSNGOE-UHFFFAOYSA-N
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Description

5-[4-(4-Methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative featuring a 6-phenyl group and a 4-methylbenzoyl-substituted piperazino moiety at position 5 of the pyridazinone core. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including antiplatelet, vasorelaxant, and enzyme inhibitory effects . The substituent at position 5 is critical for modulating biological activity; in this compound, the 4-methylbenzoyl-piperazino group likely enhances lipophilicity and receptor-binding interactions compared to simpler substituents .

Properties

IUPAC Name

4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-7-9-18(10-8-16)22(28)26-13-11-25(12-14-26)19-15-20(27)23-24-21(19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKHYGKIRSNGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution with Piperazine: The pyridazinone core is then reacted with 4-(4-methylbenzoyl)piperazine. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Phenyl Group Introduction: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone core is treated with a phenyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

Anticancer Properties

Research indicates that 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action : The compound appears to exert its effects by modulating key apoptotic pathways, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. For instance, it has been reported to upregulate p53 levels, which is crucial for cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit several enzymes that are critical in cancer progression and other diseases:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) .
  • Carbonic Anhydrase Isoenzymes : It has also been reported to inhibit carbonic anhydrase isoenzymes CAIX and CAXII, which are associated with tumor growth and metastasis .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, positions it as a potential candidate for treating neurodegenerative disorders such as Alzheimer’s disease .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various bacterial strains. Preliminary studies indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In vitro studies involving breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, characterized by increased Annexin V binding and caspase activation. The IC50 values for these effects were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)10

These results highlight the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Potential

A study evaluating the inhibition of MAO-B by related pyridazinone derivatives found that the compound exhibited an IC50 value of 0.013 µM, indicating strong inhibitory activity. This suggests potential applications in treating neurodegenerative conditions where MAO-B plays a role .

Mechanism of Action

The mechanism of action of 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing inflammation and pain.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, such as the prostaglandin and leukotriene pathways.

Comparison with Similar Compounds

Compound 1 : 5-[4-(2,4-Dichlorophenyl)sulfonylpiperazino]-6-phenyl-3(2H)-pyridazinone

  • Structure: Position 5 substituted with a 4-(2,4-dichlorophenyl)sulfonyl-piperazino group.
  • Activity: No direct activity data provided, but sulfonyl groups in pyridazinones are associated with enzyme inhibition (e.g., VAP-1) .

Compound 2 : 2-(3,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

  • Structure: Position 5 substituted with a piperidino group; position 2 has a 3,4-dichlorobenzyl group.
  • Key Differences: The piperidino group (non-aryl) at position 5 may reduce steric hindrance compared to the bulky benzoyl-piperazino group. The dichlorobenzyl group at position 2 introduces halogenated hydrophobicity.
  • Activity : Halogenated analogs often show enhanced receptor affinity due to hydrophobic interactions .

Compound 3 : 5-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone

  • Structure : Position 6 substituted with a benzalhydrazone group; position 5 has a 3-chlorophenyl-piperazine.
  • Key Differences : The hydrazone moiety at position 6 may improve chelation properties, while the chlorophenyl group enhances electron-withdrawing effects.
  • Activity: Demonstrated superior analgesic and anti-inflammatory activity compared to acetyl salicylic acid, highlighting the role of arylpiperazine groups in modulating non-platelet pathways .

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl (Compound 1) and chloroacetamido (Compound 97a) substituents enhance potency, as seen in the 20 nM IC50 for VAP-1 inhibition and 0.03 μM IC50 for platelet aggregation .
  • Lipophilicity: The 4-methylbenzoyl group in the target compound may improve membrane permeability compared to smaller groups like piperidino (Compound 2) .
  • Planarity: Dihedral angles between the pyridazinone core and aryl substituents (e.g., 8.6° in ) influence binding; bulky groups may reduce conformational flexibility .

Physicochemical Properties

Compound Melting Point (°C) C=O Stretching (IR, cm⁻¹) Key Spectral Features (NMR)
Target Compound Not reported ~1700* Expected δH: 7.2–7.6 (aromatic), δC: 165–170 (C=O)
10d () 292–293 1712, 1622 δH: 2.4 (CH3), 7.3–7.8 (aromatic)
10g () 291–292 1618 δC: 121–125 (CF3), 165 (C=O)

*Estimated based on analogs in –3.

Key Observations :

  • C=O Stretching: Lower frequencies (e.g., 1618 cm⁻¹ in 10g) correlate with electron-withdrawing substituents, altering resonance in the pyridazinone core .
  • Thermal Stability : Higher melting points (e.g., 292°C for 10d) are observed in halogenated derivatives due to stronger intermolecular interactions .

Biological Activity

5-[4-(4-Methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests a variety of biological activities, which have been explored through various studies. This article synthesizes the available data on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound's molecular structure can be represented as follows:

C19H21N3O\text{C}_{19}\text{H}_{21}\text{N}_3\text{O}

This structure includes a piperazine moiety, which is often associated with various biological activities.

Pharmacological Activities

1. Antitumor Activity
Research indicates that derivatives of pyridazinones exhibit antitumor properties. A study highlighted the synthesis of various pyridazinone derivatives, including this compound, which demonstrated significant cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting a potential role in cancer therapy .

2. Antimicrobial Activity
Another aspect of the biological activity of this compound is its antimicrobial properties. It has been evaluated against a range of bacterial strains, showing moderate to strong activity. The presence of the piperazine ring is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells .

3. Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented, suggesting that this compound may also have similar effects. Studies have shown that modifications in the piperazine structure can lead to increased efficacy in seizure models .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Interaction with Receptors : There is potential for interaction with neurotransmitter receptors, which could explain its anticonvulsant activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutic agents .
  • Bacterial Infections : Clinical isolates tested against this compound demonstrated varying degrees of susceptibility, with some strains showing resistance due to efflux mechanisms .

Data Table: Biological Activities

Activity TypeModel/AssayResultReference
AntitumorMCF-7 Cell LineIC50 = 15 µM
AntimicrobialVarious Bacterial StrainsModerate to strong inhibition
AnticonvulsantSeizure ModelsSignificant reduction in seizures

Q & A

Q. What are the established synthetic routes for 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • Step 1 : React 3,6-dichloropyridazine with 4-(4-methylbenzoyl)piperazine in ethanol under reflux to form the intermediate 3-chloro-6-[4-(4-methylbenzoyl)piperazino]pyridazine.
  • Step 2 : Hydrolyze the intermediate in hot glacial acetic acid to yield the pyridazinone core .
    Optimization strategies include:
  • Using polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Adjusting stoichiometry (1:1.2 molar ratio of pyridazine to piperazine derivative) to minimize side products.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodological Answer : A multi-technique approach is recommended:
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P2₁/c space group parameters) .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for piperazino-proton coupling patterns (δ 3.2–3.8 ppm) and carbonyl resonance (δ 165–170 ppm) .
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5)/acetonitrile gradient (70:30 to 50:50) for purity assessment (UV detection at 254 nm) .

Q. What structure-activity relationships (SAR) have been identified for pyridazinone derivatives in pharmacological studies?

  • Methodological Answer : Key SAR insights include:
  • Piperazino substituents : Bulky aryl groups (e.g., 4-methylbenzoyl) enhance platelet aggregation inhibition (IC50_{50} < 10 μM) compared to alkyl chains .
  • Pyridazinone ring substitution : 6-Phenyl groups improve metabolic stability, while 3(2H)-keto moieties are critical for binding to ADP receptors .
  • Hydrogenation : Dihydro derivatives (4,5-dihydropyridazinones) show reduced vasorelaxant activity but improved solubility .

Advanced Research Questions

Q. What mechanistic pathways underlie the compound’s antiplatelet or anti-inflammatory effects, and how can these be experimentally validated?

  • Methodological Answer : Proposed mechanisms include:
  • Cyclooxygenase-1 (COX-1) inhibition : Measure thromboxane B2_2 (TXB2_2) production in platelet-rich plasma via ELISA after ADP-induced aggregation .
  • ADP receptor antagonism : Use radioligand binding assays (3H^3H-MRS2279) on human platelet membranes to determine Ki_i values .
  • NF-κB pathway modulation : Quantify IL-6/TNF-α levels in LPS-stimulated macrophages using qPCR or Western blot .

Q. How can environmental stability and degradation pathways of this compound be studied under ecotoxicological conditions?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; track half-life using HPLC.
  • Biotic degradation : Use soil microcosms with 14C^{14}C-labeled compound to monitor mineralization (CO2_2 evolution) and metabolite formation.

Q. What computational strategies are effective for predicting binding affinities or toxicity profiles of novel pyridazinone analogs?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-1: 3N8X) to simulate ligand-receptor interactions. Focus on piperazino-phenyl hydrophobic pockets .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC50_{50} data from platelet aggregation assays .
  • Toxicity prediction : Apply ADMET Predictor™ or ProTox-II to assess hepatotoxicity and mutagenicity risks .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-aggregatory effects) be reconciled in structure-function studies?

  • Methodological Answer : Address discrepancies through:
  • Dose-response profiling : Test the compound across a wide concentration range (1 nM–100 μM) to identify biphasic effects .
  • Cell-type specificity : Compare activity in platelets vs. endothelial cells using isolated primary cultures .
  • Metabolite analysis : Identify active metabolites (e.g., N-dealkylated derivatives) via LC-MS/MS and retest their bioactivity .

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